H-Phg-OtBu.HCl
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYKTKOQAVJTOU-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662684 | |
| Record name | tert-Butyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161879-12-5 | |
| Record name | tert-Butyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Phenylglycine tert-butyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Amino Acid Derivatives in Organic Synthesis
Amino acid derivatives are fundamental tools in organic synthesis, providing readily available sources of chirality and functional groups. H-Phg-OtBu.HCl fits within this class as a protected form of L-phenylglycine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing it from undergoing unwanted reactions during synthetic sequences. guidechem.com This protection is crucial in multi-step syntheses where precise control over reactive sites is paramount.
The hydrochloride salt form of the compound enhances its stability and handling characteristics, making it a reliable reagent in various reaction conditions. chemimpex.com Its solubility in organic solvents further facilitates its use in a wide range of synthetic transformations. guidechem.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 161879-12-5 | chemimpex.comlookchem.com |
| Molecular Formula | C12H18ClNO2 | chemimpex.com |
| Molecular Weight | 243.73 g/mol | chemimpex.com |
| Appearance | White to off-white powder | chemimpex.com |
| Purity | ≥ 98.0% | ruifuchemical.com |
| Optical Rotation | [a]D25 = +84 ± 3.5º (C=1 in MeOH) | chemimpex.com |
| Storage Temperature | 0-8 °C or -15°C | chemimpex.comlookchem.com |
Significance As a Chiral Building Block in Modern Chemistry
The primary significance of H-Phg-OtBu.HCl lies in its nature as a chiral building block. chemimpex.com The presence of a stereocenter in its structure allows for the synthesis of enantiomerically pure compounds, which is of utmost importance in the pharmaceutical industry, where the biological activity of a molecule can be highly dependent on its stereochemistry. nbinno.com
The use of chiral building blocks like this compound is a key strategy in asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule. chemimpex.com This approach is often more efficient and cost-effective than separating a racemic mixture. The phenylglycine moiety is a common structural motif in many biologically active compounds, and this compound provides a convenient and reliable way to introduce this chiral fragment into a target molecule. chemimpex.com
Overview of Key Research Areas Pertaining to the Compound
Solution-Phase Synthesis Strategies
Solution-phase synthesis offers a versatile and scalable approach for the preparation of this compound. This method involves the reaction of starting materials in a liquid solvent, allowing for precise control over reaction conditions and facilitating purification of the final product.
The synthesis of this compound begins with the protection of the amino group of phenylglycine to prevent unwanted side reactions during the esterification process. A common protecting group is the tert-butoxycarbonyl (Boc) group. nih.gov This is typically introduced by reacting the starting amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). nih.gov Other protecting groups like fluorenylmethyloxycarbonyl (Fmoc) are also utilized in peptide synthesis, though the Boc group is prevalent for this specific transformation. acs.orgiris-biotech.de
Following the protection of the amino group, the carboxylic acid moiety is esterified to form the tert-butyl ester. A direct esterification method involves reacting the N-protected phenylglycine with isobutylene (B52900) in the presence of an acid catalyst. google.com Another approach is the reaction with tert-butanol (B103910) using a coupling reagent. A one-pot method for preparing tert-butyl esters from carboxylic acids and tert-butanol using anhydrous magnesium sulfate (B86663) and catalytic sulfuric acid has also been described. researchgate.net The choice of esterification technique can be influenced by factors such as the desired yield and the scalability of the process.
Once the N-Boc-phenylglycine tert-butyl ester is synthesized, the Boc protecting group is removed, and the hydrochloride salt is formed. The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane. nih.gov
After the deprotection of the amino group, the resulting free amine is converted to its hydrochloride salt. This is commonly done by dissolving the free amine in a dry organic solvent, such as diethyl ether, and then introducing hydrogen chloride gas or a solution of HCl in an organic solvent. google.comresearchgate.net The hydrochloride salt generally precipitates out of the solution and can be isolated by filtration. researchgate.net The formation of the hydrochloride salt enhances the stability and improves the handling characteristics of the amino acid ester. quora.com For instance, the salt form is often more stable against hydrolysis and degradation. quora.com
The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of various reaction parameters.
The pH of the reaction medium plays a crucial role in both the esterification and salt formation steps. During esterification, acidic conditions are generally required to catalyze the reaction. google.com However, the pH must be carefully controlled to avoid undesired side reactions, such as racemization, which is a known issue with phenylglycine derivatives. rsc.org In some syntheses, adjusting the pH with a base is a critical step. For example, in the synthesis of certain N-fatty acyl substituted amino acid ethyl esters, the pH is adjusted to a range of 7 to 8. google.com The synthesis of some penicillins from 6-aminopenicillanic acid proceeds most rapidly at a pH of 5. researchgate.net
Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the degradation of products or an increase in side reactions. researchgate.net For instance, in the synthesis of some cyclic dipeptides, increasing the reaction pressure and temperature was found to be profitable for a good yield. spkx.net.cn Conversely, some reactions require low temperatures to ensure selectivity and stability. The formation of the hydrochloride salt is often carried out at low temperatures, such as 0°C or even -20°C, to promote crystallization and maximize the yield of the salt. google.com
The following table summarizes the impact of pH and temperature on the yield of a related cyclization reaction.
| Reaction Parameter | Condition | Yield (%) |
| pH | 6 | >80 |
| 7 | ~90 | |
| 8 | <90 | |
| Temperature (°C) | 35-40 | Optimal for some penicillin syntheses researchgate.net |
| 60 | Used in some acid-catalyzed degradations researchgate.net |
This table is illustrative and based on findings for related amino acid and peptide syntheses. Specific conditions for this compound may vary.
The precise control of the stoichiometric ratios of reactants and reagents is fundamental to achieving high yields and purity. In the Boc protection step, a slight excess of the Boc anhydride (B1165640) and base may be used to ensure complete reaction of the amino acid. During esterification, the ratio of the acid catalyst to the substrate is critical. google.com Using an optimized amount of catalyst can drive the reaction to completion without causing excessive side product formation.
In a study on direct amidation, reducing the amount of the base promoter Cs₂CO₃ from 50 mol% to 20 mol% resulted in a significant decrease in yield. acs.org Similarly, in a process for resolving DL-phenylglycine esters, optimal yields were obtained using 1 to 1.75 moles of tartaric acid per mole of ester. google.com
The table below illustrates the effect of reagent stoichiometry on product yield in a representative amidation reaction.
| Reagent | Molar Equivalents | Yield (%) |
| Base Promoter | 0.5 | 78 |
| 0.2 | 64 | |
| 0 | 5 |
Data adapted from a study on Cs₂CO₃ promoted direct amidation. acs.org
The choice of solvent is critical as it affects the solubility of reactants, the reaction rate, and the ease of product isolation. For the synthesis of this compound, various organic solvents are employed. Dichloromethane (DCM) is a common choice for the Boc protection step due to its inertness and ability to dissolve the reactants. nih.gov
For the esterification and salt formation steps, solvents like diethyl ether, ethyl acetate, and dimethylformamide (DMF) are often used. google.comgoogle.com In some cases, a mixture of solvents can provide superior results. For example, a mixed solvent system of DMF and acetonitrile (B52724) was found to improve the yield of a direct amidation reaction by enhancing the solubility of the starting materials. acs.org The optimization of the solvent system can lead to a significant improvement in reaction yield and product purity. acs.org
Optimization of Reaction Parameters in Solution Synthesis
Stoichiometric Control and Reagent Ratios
Solid-Phase Synthetic Approaches for Analogues and Related Systems
Solid-phase peptide synthesis (SPPS) offers a powerful platform for the creation of phenylglycine (Phg) analogues and related peptide systems. This methodology involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. One of the primary challenges in the SPPS of Phg-containing peptides is the propensity of the phenylglycine residue to undergo racemization. researchgate.netresearchgate.net This epimerization can occur during both the Fmoc-group removal and the activation/coupling steps of the synthesis. researchgate.netnih.gov
Studies have shown that the racemization of Fmoc-Phg-OH is a significant issue under both conventional and microwave-assisted SPPS conditions. researchgate.netnih.gov For instance, the synthesis of a pentapeptide containing phenylglycine revealed a high percentage of the undesired diastereoisomer. nih.gov Research into mitigating this racemization has identified that the choice of coupling reagents and bases is critical. The use of coupling reagents like DEPBT or COMU in combination with hindered bases such as TMP or DMP has been shown to reduce racemization to negligible levels during the coupling step. researchgate.net Furthermore, optimizing microwave-assisted SPPS conditions, such as temperature and power, in conjunction with specific coupling reagents like DMTMM-BF4 and an activator base like NMM, can improve the diastereomeric purity of the final peptide. nih.gov
The solid support itself can also influence the efficiency of the synthesis. Polydimethylacrylamide-based resins have been successfully employed for the solid-phase synthesis of partially modified retro-inverso analogues of peptides containing a gem-diaminoalkyl (gPhe) residue derived from phenylalanine, a close structural relative of phenylglycine. This approach demonstrates the versatility of SPPS in creating complex peptide analogues.
Stereoselective Synthesis and Chiral Induction in Phenylglycine Derivatives
The synthesis of enantiomerically pure phenylglycine derivatives is of paramount importance due to their application as chiral building blocks in pharmaceuticals. frontiersin.orgresearchgate.net Various stereoselective methods have been developed to control the chiral outcome of these syntheses.
Strategies for Enantiomeric Purity Control
A key strategy for achieving high enantiomeric purity is through kinetic resolution of racemic mixtures. Enzymatic methods have proven to be highly effective in this regard. For example, the enzyme nitrilase can be used for the enantioselective hydrolysis of racemic phenylglycinonitrile, leading to the production of D-phenylglycine with high enantiomeric excess. researchgate.netscielo.br Similarly, hog kidney acylase I has been used for the enantiospecific hydrolysis of N-acetyl-DL-phenylglycine, yielding L-phenylglycine with over 99% enantiomeric excess and allowing for the recovery of D-phenylglycine from the unreacted N-acetyl-D-phenylglycine. researchgate.netresearchgate.net
Another approach involves crystallization-induced asymmetric transformation. In this method, a chiral auxiliary, such as (R)-phenylglycine amide, is used in a diastereoselective Strecker reaction. One diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and resulting in a high diastereomeric ratio. rug.nl This technique allows for the isolation of a single diastereomer in high yield and purity.
The inherent chirality of the phenylglycine molecule itself can also be exploited. Studies have shown a "chirality chain" where the (S) configuration at the α-carbon induces a preferred conformation at the Cα-C' bond, which in turn influences the geometry of the carboxylic group. mdpi.com This understanding of intramolecular chiral induction can inform the design of stereoselective syntheses.
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create a specific enantiomer directly, rather than separating it from a racemic mixture. One common approach is the use of chiral auxiliaries. For instance, N-(2,3,4,6-tetra-O-pivaloyl-D-glucopyranosyl)aldimine, derived from D-glucose, has been used as a chiral template in the stereoselective synthesis of phenylglycine. mdpi.org The addition of trimethylsilyl (B98337) cyanide to this chiral imine, induced by a Lewis acid, proceeds with high diastereoselectivity. mdpi.org
Another powerful method is the asymmetric alkylation of chiral glycine (B1666218) enolate equivalents. The bislactim ether derived from (S)-valine can be arylated and then alkylated with high stereoselectivity to produce α-alkyl-α-phenylglycine derivatives. koreascience.kr The stereochemical outcome is controlled by the chiral scaffold, leading to the formation of the desired enantiomer in high excess.
Enzyme-catalyzed asymmetric reactions are also prominent. Leucine (B10760876) dehydrogenase (LeuDH) can catalyze the direct asymmetric reductive amination of α-keto acids to produce L-phenylglycine and its derivatives. acs.orgacs.org Protein engineering has been employed to reshape the substrate-binding pocket of LeuDH, enhancing its efficiency and substrate scope for the synthesis of various substituted L-phenylglycine derivatives with high space-time yields. acs.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. core.ac.uk This involves maximizing atom economy and designing less hazardous synthetic routes. um-palembang.ac.id
Atom Economy Maximization in Synthetic Pathways
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. um-palembang.ac.id Reactions with high atom economy generate minimal waste. In the context of phenylglycine synthesis, multi-component reactions are particularly advantageous. For example, a palladium-catalyzed three-component synthesis of α-arylglycines from sulfonamides, glyoxylic acid derivatives, and boronic acids demonstrates high atom economy by incorporating all components into the final product. organic-chemistry.org
Enzymatic and catalytic approaches are inherently more atom-economical than stoichiometric methods. royalsocietypublishing.org The use of enzymes like leucine dehydrogenase for asymmetric reductive amination or catalysts for C-H functionalization avoids the need for stoichiometric reagents that would otherwise become waste products. acs.orgacs.orgacs.org For instance, developing catalytic systems that use air as the oxidant, rather than stoichiometric oxidizing agents, significantly improves the atom economy of the process. rsc.org
Design for Less Hazardous Chemical Synthesis
Designing safer chemical syntheses involves minimizing the use and generation of hazardous substances. royalsocietypublishing.org A significant area of improvement in phenylglycine synthesis is the replacement of highly toxic reagents. The classical Strecker synthesis, for example, uses hydrogen cyanide or alkali metal cyanides, which are extremely hazardous. frontiersin.org Modern approaches aim to replace these with safer cyanide sources like trimethylsilyl cyanide. mdpi.org
The development of chemoenzymatic processes offers a greener alternative. By coupling a chemical reaction, such as the Strecker synthesis, with an enzymatic step, it is possible to use less hazardous conditions and achieve high enantioselectivity. frontiersin.org For instance, a one-pot synthesis can be designed where racemic phenylglycinonitrile is formed and then directly converted to an enantiomerically pure product by a nitrilase enzyme in an aqueous medium. frontiersin.org
Furthermore, the choice of solvents and catalysts plays a crucial role. Utilizing water as a solvent and employing recyclable, non-toxic catalysts are key tenets of green chemistry. royalsocietypublishing.orgsemanticscholar.org Research into developing catalytic systems that operate under mild, room temperature conditions without the need for heavy metal catalysts contributes to the design of less hazardous and more sustainable synthetic routes for phenylglycine derivatives. rsc.org
Interactive Data Table: Comparison of Synthetic Methods for Phenylglycine Derivatives
| Method | Key Features | Stereoselectivity | Green Chemistry Aspects | Reference(s) |
| Solid-Phase Peptide Synthesis (SPPS) | Covalent attachment to a solid support, sequential amino acid addition. | Prone to racemization, requires optimization of coupling reagents and conditions. | Can generate significant solvent waste. | nih.gov, researchgate.net, researchgate.net |
| Enzymatic Kinetic Resolution | Use of enzymes (e.g., nitrilase, acylase) to selectively react with one enantiomer. | High enantiomeric excess (>95-99% ee). | Uses biodegradable catalysts (enzymes), often in aqueous media. | researchgate.net, researchgate.net, scielo.br |
| Crystallization-Induced Asymmetric Transformation | Diastereoselective reaction with a chiral auxiliary, selective precipitation of one diastereomer. | High diastereomeric ratio (>99/1 dr). | Can be a one-pot procedure, reducing purification steps. | rug.nl |
| Asymmetric Synthesis with Chiral Auxiliaries | Use of a removable chiral group to direct the stereochemical outcome. | High diastereoselectivity. | Stoichiometric use of the auxiliary reduces atom economy. | mdpi.org, koreascience.kr |
| Enzyme-Catalyzed Asymmetric Synthesis | Direct synthesis of a single enantiomer using enzymes (e.g., LeuDH). | High enantiomeric excess. | High atom economy, mild reaction conditions, sustainable. | acs.org, acs.org |
| Green Catalytic Approaches | Use of non-toxic catalysts, multi-component reactions, and environmentally benign solvents. | Varies with the specific method. | High atom economy, reduced hazardous waste. | organic-chemistry.org, rsc.org |
Selection and Application of Safer Solvents and Auxiliaries
The selection of solvents is a critical factor in developing sustainable synthetic processes, as they often constitute the largest portion of non-product mass in a chemical reaction. york.ac.ukacs.org In the synthesis of this compound and its derivatives, a shift from hazardous traditional solvents to greener alternatives is a key focus for reducing environmental impact and improving process safety. tandfonline.comwhiterose.ac.uk
Historically, the synthesis of amino acid esters involved solvents like dichloromethane, chloroform, and benzene, which are now recognized as highly toxic or environmentally damaging. tandfonline.comcsic.es Modern solvent selection guides, developed by pharmaceutical industry consortia, provide a framework for choosing safer alternatives based on criteria such as safety, health, and environmental (SHE) impact. york.ac.ukubc.ca These guides categorize solvents into classes like "recommended," "usable," and "undesirable" to aid chemists in making more sustainable choices. acs.orgwhiterose.ac.uk
For the esterification and subsequent workup steps in the synthesis of phenylglycine derivatives, greener solvents are being implemented. For example, ethyl acetate, t-butanol, and water have been used as replacements for more hazardous chlorinated solvents and ethers. tandfonline.com The use of solvent-free reaction conditions, where one of the reactants acts as the solvent, represents an ideal green chemistry scenario, minimizing waste entirely. rsc.org Microwave-assisted, solvent-free esterification of amino acids has demonstrated the potential to accelerate reactions and increase yields without the need for toxic solvents like toluene. scirp.orgnih.gov
The table below compares traditional solvents with greener alternatives relevant to the synthesis of amino acid esters, based on common solvent selection guide classifications. tandfonline.comwhiterose.ac.ukubc.ca
Table 1: Comparison of Traditional and Greener Solvents for Amino Acid Ester Synthesis
| Solvent Class | Traditional Solvents | Greener Alternatives | Key Considerations |
|---|---|---|---|
| Reaction | Dichloromethane (DCM), Chloroform, Toluene | Ethyl Acetate, 2-Methyltetrahydrofuran (2-MeTHF), Dimethyl Carbonate (DMC) rsc.org, Cyclopentyl methyl ether (CPME) | Alternatives are chosen for lower toxicity, biodegradability, and derivation from renewable feedstocks where possible. whiterose.ac.uk |
| Extraction | Dichloromethane, Diethyl Ether | Ethyl Acetate, Isopropyl Acetate, Methyl tert-butyl ether (MTBE) | Greener options have better safety profiles (e.g., higher flash points) and lower environmental persistence. acs.orgtandfonline.com |
| Purification | Hexane(s), Dichloromethane | Heptane (B126788), Ethanol, Isopropanol (IPA), Water | The choice of solvent impacts not only safety but also the efficiency of crystallization and ease of recovery. tandfonline.comgoogle.com |
Auxiliaries, such as bases used for neutralization or as catalysts, are also subject to green chemistry principles. The replacement of volatile and corrosive bases like triethylamine (B128534) with inorganic bases such as sodium bicarbonate can reduce toxicity and simplify byproduct removal, yielding non-toxic salts like NaCl. rsc.org
Energy Efficiency Considerations in Reaction Design
Energy consumption is a significant, though sometimes overlooked, aspect of green chemistry. Designing energy-efficient reactions for the synthesis of this compound and related compounds involves optimizing reaction conditions and exploring alternative energy sources.
Traditional methods for amino acid esterification often require prolonged heating under reflux, consuming considerable energy. scirp.org One major area for improvement is the reduction of reaction times and temperatures. Methodologies that contribute to energy efficiency include:
Catalysis: The use of highly efficient catalysts, including enzymes or solid catalysts, can lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure) and reducing energy input. rsc.orgacs.org
Process Intensification: Running reactions at higher concentrations minimizes the volume of solvent that needs to be heated and subsequently removed, leading to significant energy savings. tandfonline.com Telescoping, or combining multiple synthetic steps into a single pot without isolating intermediates, also reduces energy use associated with workup, purification, and solvent handling for each step.
Recent advancements in electrosynthesis offer a novel approach to producing amino acids. By using electricity, potentially from renewable sources, researchers can drive the synthesis of various amino acids from abundant starting materials under mild conditions. labmanager.comsciencedaily.com This method avoids the high energy costs associated with fermentation processes and uses electricity to generate necessary reagents like hydrogen in situ. labmanager.com
The table below outlines strategies to enhance energy efficiency in the synthesis of amino acid derivatives.
Table 2: Strategies for Improving Energy Efficiency
| Strategy | Traditional Approach | Energy-Efficient Approach | Impact on Process |
|---|---|---|---|
| Heating Method | Conventional oil bath heating for extended periods (hours). scirp.org | Microwave-assisted heating (minutes). nih.gov | Drastically reduced reaction times and energy consumption. |
| Reaction Conditions | High temperatures, often requiring reflux in high-boiling solvents. | Use of efficient catalysts to lower reaction temperatures. rsc.org | Reduced heating requirements and improved safety. |
| Alternative Energy | Thermal energy from fossil fuels. | Electrosynthesis driven by renewable electricity. sciencedaily.com | Potential for carbon-neutral synthesis and reduced reliance on thermal energy. |
| Process Design | Stepwise synthesis with isolation at each stage. | Telescoped reactions in higher concentrations. tandfonline.com | Minimized energy for heating, cooling, and solvent distillation between steps. |
Implementation of Catalytic Methodologies
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and reduced waste. In the synthesis of this compound and its analogs, both chemical and biological catalysts are employed to improve the esterification and other key transformations.
Traditional esterification often relies on stoichiometric amounts of strong acids like sulfuric acid, which generates significant salt waste upon neutralization. rsc.orgacs.org Catalytic approaches circumvent this issue.
Heterogeneous Acid Catalysis: Solid acid catalysts, such as zeolites (e.g., H-USY), can effectively catalyze the esterification of amino acids. rsc.org These catalysts are easily separated from the reaction mixture by filtration, can be recycled and regenerated, and eliminate the formation of salt byproducts. rsc.org For example, phenylglycine has been converted to its methyl ester using H-USY, demonstrating a salt-free alternative to conventional methods. rsc.org
Enzymatic Catalysis (Biocatalysis): Enzymes offer unparalleled selectivity under mild conditions (pH and temperature). google.com For the synthesis of phenylglycine derivatives, several enzymatic strategies are relevant:
Lipases and Proteases: Enzymes like subtilisin or α-chymotrypsin can catalyze the stereoselective hydrolysis or acylation of N-acyl-DL-phenylglycine esters. google.com This is particularly useful for resolving racemic mixtures, where the enzyme acts on only one enantiomer, allowing for the separation of the D- and L-forms. google.comresearchgate.net
Engineered Enzymes: Modern protein engineering allows for the creation of enzymes with enhanced activity or novel functions. acs.org Chemoenzymatic approaches, which combine chemical and biological catalysts in one pot, are being developed for the synthesis of N-phenyl glycine derivatives in water, a green solvent. tandfonline.comtandfonline.com For instance, an engineered myoglobin (B1173299) can catalyze carbene insertion into an N-H bond, a key step in forming the glycine backbone. tandfonline.com
The table below summarizes various catalytic methods applicable to the synthesis of phenylglycine esters.
Table 3: Catalytic Methodologies in Phenylglycine Ester Synthesis
| Catalyst Type | Example Catalyst | Reaction | Advantages |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) acs.orgyakhak.org | Fischer-Speier Esterification | Well-established, effective for simple esters. |
| Heterogeneous Acid | Zeolite H-USY rsc.org | Salt-Free Esterification | Recyclable, eliminates salt waste, simple product isolation. rsc.org |
| Enzyme (Hydrolase) | Penicillin G Acylase (PGA) researchgate.net | Enantioselective acylation of esters | High enantioselectivity, mild reaction conditions, useful for chiral resolution. researchgate.net |
| Enzyme (Hydrolase) | α-Chymotrypsin google.com | Stereoselective hydrolysis of N-acyl esters | High specificity for L-enantiomers, enabling separation. google.com |
| Chemoenzymatic | Au/TiO₂ + Engineered Myoglobin tandfonline.comtandfonline.com | One-pot reduction and N-H insertion | Conducted in water, high chemoselectivity, innovative route to N-aryl glycines. tandfonline.com |
Post-Synthetic Purification and Isolation Techniques
Chromatographic Methodologies for Product Isolation
Chromatography is an indispensable tool for the purification of this compound and related amino acid derivatives, ensuring high purity by separating the target compound from unreacted starting materials, byproducts, and other impurities. csic.escsic.es
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method used to purify amino esters after synthesis. csic.escsic.es The choice of eluent, typically a mixture of a non-polar solvent like n-hexane or heptane and a more polar solvent like ethyl acetate, is optimized to achieve effective separation. csic.escsic.es While effective, this technique often uses large volumes of solvents, prompting a search for more sustainable alternatives.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative-scale purification of amino acid derivatives. ru.nl For chiral compounds like this compound, chiral stationary phases (CSPs) are essential for separating enantiomers. Quinine-based zwitterionic and anion-exchanger CSPs have shown success in separating N-protected amino acids. mdpi.com
Supercritical Fluid Chromatography (SFC): SFC is emerging as a greener alternative to HPLC. mdpi.com It uses supercritical CO₂, often mixed with a small amount of a polar modifier like methanol, as the mobile phase. mdpi.comnih.gov This significantly reduces the consumption of organic solvents. SFC has proven effective for the rapid, high-resolution separation of amino acid enantiomers, with analysis times often under five minutes. mdpi.comnih.gov Crown-ether and polysaccharide-based CSPs are commonly used in SFC for this purpose. mdpi.com
The following table compares different chromatographic techniques for purifying amino acid esters.
Table 4: Comparison of Chromatographic Purification Methods
| Technique | Stationary Phase | Typical Mobile Phase | Key Features & Applications |
|---|---|---|---|
| Column Chromatography | Silica Gel csic.es | Hexane (B92381)/Ethyl Acetate csic.es | Standard, scalable method for general purification after synthesis. |
| Chiral HPLC | Quinine-based Zwitterionic CSPs mdpi.com | Hydro-organic (e.g., MeOH/H₂O with additives) | High-resolution enantioseparation for purity analysis and small-scale preparation. mdpi.com |
| Chiral SFC | Polysaccharide or Crown-Ether CSPs mdpi.com | Supercritical CO₂ with Methanol modifier nih.gov | Green, rapid enantioseparation; significantly reduces organic solvent waste. mdpi.comnih.gov |
| Ion-Exchange Chromatography | Strongly acidic cation exchange resin diaion.com | Aqueous buffers, Ammonia water for elution diaion.com | Primarily used for capturing and purifying amino acids from fermentation broths or after deprotection. |
Recrystallization and Precipitation Strategies for High Purity
Recrystallization is a powerful purification technique for obtaining highly pure crystalline solids, such as the hydrochloride salt of H-Phg-OtBu. This method relies on the difference in solubility of the desired compound and its impurities in a specific solvent or solvent system at different temperatures.
The general procedure for purifying an amino acid hydrochloride involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by controlled cooling to induce crystallization. ru.nl The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For amino acid salts, aqueous solutions, often acidified with a small amount of HCl to suppress deprotonation, are commonly used. ru.nl Slow, controlled evaporation or the addition of an anti-solvent (a solvent in which the compound is insoluble) can also be used to induce crystallization. google.comru.nl
Precipitation is another key strategy, particularly for isolating the hydrochloride salt. H-Phg-OtBu, being an ester, is typically synthesized and then converted to its stable hydrochloride salt. This is often achieved by dissolving the free base form of the ester in a suitable organic solvent (e.g., methyl tert-butyl ether) and then adding hydrochloric acid, causing the this compound salt to precipitate out of the solution. google.com Similarly, passing gaseous hydrogen chloride through a solution of the amino acid ester can also yield the hydrochloride salt precipitate. acs.org
The table below outlines common solvent systems and strategies for the crystallization of amino acid salts.
Table 5: Recrystallization and Precipitation Strategies
| Method | Solvent System | Typical Procedure | Application |
|---|---|---|---|
| Cooling Crystallization | Water (acidified with HCl) ru.nl | Dissolve crude salt in hot solvent, filter hot to remove insoluble impurities, cool slowly to form crystals. | General purification of water-soluble amino acid hydrochlorides. ru.nl |
| Anti-Solvent Crystallization | Ethanol/Water google.com | Dissolve compound in a good solvent (e.g., water), then slowly add a miscible anti-solvent (e.g., ethanol) to reduce solubility and induce crystallization. | Purification of compounds with moderate solubility in common solvents. |
| Precipitation | Methyl tert-butyl ether (MTBE) / HCl google.com | Dissolve the free amino ester in an organic solvent, then add aqueous or gaseous HCl to precipitate the hydrochloride salt. | Isolation of the final salt form from the reaction mixture. |
| Aqueous Acetic Acid | Water/Acetic Acid google.com | Recrystallization from an aqueous solution of acetic acid. | Used for purifying long-chain amino acids, offering an alternative to large volumes of organic solvents. google.com |
Fundamental Chemical Reactivity Profiles
The chemical behavior of this compound is characterized by the distinct reactions of its amino and ester moieties, as well as the potential for modification of its aromatic ring.
The primary amino group in this compound is a potent nucleophile, capable of attacking electron-deficient centers to form new covalent bonds. This reactivity is fundamental to its role in peptide synthesis. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. nobraintoosmall.co.nzmasterorganicchemistry.com In the case of this compound, the lone pair of electrons on the nitrogen atom of the free amino group (after neutralization of the hydrochloride salt) initiates the reaction.
Common nucleophilic substitution reactions involving the amino moiety include:
Acylation: This is the most critical reaction for peptide bond formation. The amino group attacks an activated carboxyl group of another amino acid, leading to the formation of an amide bond. The activated carboxyl group can be part of an acyl halide, anhydride, or an active ester generated in situ by coupling reagents. uniurb.it
Alkylation: The amino group can react with alkyl halides in a nucleophilic substitution reaction to form secondary or tertiary amines. However, this reaction is often less controlled, potentially leading to over-alkylation, and is less common in the context of peptide synthesis itself.
Reaction with Carbonyls: The amino group can react with aldehydes and ketones to form Schiff bases or imines, which can be further reduced to form secondary amines.
The general mechanism for these reactions involves the attack of the nitrogen's lone pair on an electrophilic carbon, displacing a leaving group. doubtnut.com For instance, in the reaction with an alkyl halide (R-X), the amine (R'-NH2) attacks the carbon atom bonded to the halogen, and the halide ion (X-) is expelled as the leaving group. doubtnut.com The reactivity in these substitutions is influenced by steric hindrance around the nitrogen atom and the electrophilicity of the reaction partner.
The phenylglycine framework is susceptible to both oxidation and reduction under specific chemical conditions, allowing for further molecular diversification.
Oxidation Pathways: The oxidation of phenylglycine derivatives can proceed through several mechanisms, often involving the nitrogen atom or the benzylic position. Studies on N-phenylglycine derivatives show that oxidation can lead to chemoselective coupling or decarboxylation. thieme.de One proposed mechanism involves the generation of a reactive α-imino amide intermediate. thieme.de While this compound itself lacks the N-phenyl group, the core structure is susceptible to oxidative processes. For example, enzymatic oxidation of N-alkyl-N-phenylglycines using horseradish peroxidase can result in oxidative decarboxylation. nih.gov Chemical oxidants can also achieve this transformation, with the reaction kinetics often dependent on factors like pH. researchgate.net
Reduction Pathways: The most significant reduction pathway for this compound involves the catalytic hydrogenation of the aromatic phenyl ring. This reaction converts the phenylglycine derivative into a cyclohexylglycine derivative, a valuable non-proteinogenic amino acid used to introduce conformational constraints in peptides. Catalytic reduction using rhodium on a support like carbon or alumina (B75360) has been shown to be effective for this transformation, providing good yields of the corresponding cyclohexyl derivatives. acs.org The reaction is typically carried out under hydrogen pressure. acs.org This method is scalable and applicable to various phenylglycine derivatives, including esters and amides, without causing racemization. acs.org
| Substrate | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| L-Phenylglycine | Rhodium on Alumina | Aqueous NaOH | 25 °C, 160 psig H₂, 24 h | L-Cyclohexylglycine | 98% | acs.org |
| L-Phenylalanine | Rhodium on Carbon | Aqueous HCl | 25 °C, 50 psig H₂, 24 h | L-Cyclohexylalanine | 95% | acs.org |
| N-Boc-L-phenylalanine methyl ester | Rhodium on Alumina | Methanol | 25 °C, 50 psig H₂, 24 h | N-Boc-L-cyclohexylalanine methyl ester | 96% | acs.org |
Nucleophilic Substitution Reactions Involving the Amino Moiety
Reaction Mechanisms in Peptide Coupling
In peptide synthesis, this compound serves as the N-terminal component (the "amino component"), where its free amino group acts as the nucleophile. The tert-butyl ester plays a crucial, albeit passive, role in ensuring the fidelity of the coupling reaction.
The primary function of the tert-butyl (tBu) ester is to act as a carboxyl protecting group. iris-biotech.dechemimpex.com In peptide synthesis, for a controlled reaction between two amino acids, the amino group of one (the "carboxyl component") and the carboxyl group of the other (the "amino component") must be temporarily blocked or "protected" to prevent unwanted side reactions, such as self-polymerization. libretexts.org
The tert-butyl ester on this compound prevents its own carboxyl group from being activated and reacting with another amino acid molecule. peptide.com This ensures that only the intended carboxyl group from the coupling partner (e.g., an Fmoc-protected amino acid) is activated by the coupling reagent. americanpeptidesociety.org The bulky nature of the tert-butyl group provides excellent steric protection for the carboxyl function, rendering it unreactive towards nucleophiles and the conditions of peptide coupling. It remains stable during the Fmoc-deprotection steps, which use a base like piperidine (B6355638), making it an essential component of the orthogonal Fmoc/tBu protection strategy. iris-biotech.de
The tert-butyl ester is a highly acid-labile protecting group. iris-biotech.de It is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), often in the final step of solid-phase peptide synthesis to deprotect all acid-sensitive side-chain protecting groups and cleave the peptide from the resin. iris-biotech.dersc.org
The mechanism of deprotection proceeds via an AAL1 (unimolecular, acid-catalyzed, alkyl-oxygen cleavage) pathway.
Protonation: The carbonyl oxygen of the ester is protonated by the strong acid (e.g., TFA).
Carbocation Formation: The C-O bond between the tert-butyl group and the ester oxygen cleaves, releasing the carboxylic acid and forming a highly stable tertiary carbocation (the tert-butyl cation). This step is the rate-determining step.
Scavenging: The tert-butyl cation is a reactive electrophile that can cause side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or methionine. To prevent this, "scavengers" such as water, triisopropylsilane (B1312306) (TIS), or ethanedithiol (EDT) are added to the cleavage cocktail to trap the carbocation, typically forming isobutylene or tert-butyl-scavenger adducts. researchgate.net
| Protecting Group | Reagent | Mechanism | Key Features | Reference |
|---|---|---|---|---|
| tert-Butyl (tBu) Ester | Trifluoroacetic Acid (TFA) | AAL1 | Forms stable tert-butyl carbocation; Requires scavengers. | iris-biotech.dersc.org |
| Benzyl (Bzl) Ester | H₂/Pd or strong acid (HBr/AcOH) | Hydrogenolysis or SN2 | Orthogonal to tBu group; Cleaved by different methods. | libretexts.org |
| Allyl (All) Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Palladium-catalyzed cleavage | Orthogonal to both tBu and Fmoc groups. | peptide.com |
The use of this compound in peptide synthesis presents both advantages and challenges that influence coupling efficiency. Efficiency is measured by reaction yield, purity of the product, and the suppression of side reactions, particularly racemization.
Steric Hindrance: The bulky phenyl group adjacent to the α-carbon and the tert-butyl ester can create significant steric hindrance. This can slow down the rate of peptide bond formation, sometimes requiring longer reaction times or more potent coupling reagents to achieve complete acylation. uni-kiel.de Onium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are often preferred over carbodiimides for coupling sterically hindered amino acids because they form highly reactive intermediates that can overcome this steric barrier more effectively. mdpi.combachem.com
Racemization/Epimerization: Phenylglycine is particularly prone to epimerization (loss of chiral integrity at the α-carbon) during the activation step of the carboxyl component. mdpi.com When an N-protected phenylglycine is activated for coupling, the α-proton becomes acidic and can be abstracted by a base, leading to the formation of a planar enolate or an oxazolone (B7731731) intermediate, which can then be protonated from either face, resulting in a mixture of D and L isomers. uni-kiel.demdpi.com While this compound is used as the amino component where its carboxyl group is not activated, the choice of coupling conditions is still critical to suppress racemization of the activated carboxyl partner. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with carbodiimide (B86325) reagents can minimize this side reaction. americanpeptidesociety.orgmdpi.com
The efficiency of coupling reactions is therefore a delicate balance between activating the carboxyl component sufficiently to overcome steric hindrance while keeping the conditions mild enough to prevent epimerization of the activated residue. nih.govrsc.org
Stereochemical Integrity during Coupling: Epimerization Studies
The compound L-Phenylglycine tert-butyl ester hydrochloride (this compound) is a crucial building block in the synthesis of peptides containing the non-proteinogenic amino acid, phenylglycine. A significant challenge in incorporating this residue is maintaining its stereochemical integrity, as phenylglycine is notoriously prone to racemization (or epimerization when incorporated into a peptide chain) under standard synthesis conditions. rsc.orgresearchgate.net This susceptibility complicates its use and can compromise the biological activity of the final peptide. dntb.gov.ua
The increased tendency of phenylglycine residues to lose their chiral integrity is primarily due to the electronic properties of the phenyl side chain. The α-proton (Hα) of phenylglycine is significantly more acidic compared to that of aliphatic amino acids like alanine. rsc.orgnih.gov This heightened acidity facilitates its abstraction under basic conditions, leading to the formation of a planar carbanion or enolate intermediate, which can be re-protonated from either face, resulting in a racemic mixture. rsc.orghighfine.com
There are two principal mechanisms through which racemization of an activated amino acid like phenylglycine can occur during peptide synthesis:
Direct Enolization (Hα Abstraction): This mechanism involves the direct removal of the α-proton by a base. highfine.commdpi.com The resulting carbanion is stabilized by resonance, with the negative charge delocalized into the adjacent phenyl ring and the activated carboxyl group. rsc.orgmdpi.com This pathway is particularly relevant for phenylglycine due to the effective stabilization of the intermediate by the aryl side chain. rsc.orgmdpi.com This process is prominent during both the coupling and the base-mediated deprotection steps in solid-phase peptide synthesis (SPPS). nih.gov
Oxazolone Formation: This is considered the most predominant pathway for racemization during the coupling of N-protected amino acids. mdpi.combachem.com The activated carboxyl group of the N-acyl-phenylglycine can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. bachem.comnih.gov The α-proton of this oxazolone is highly acidic and is readily abstracted by even weak bases. The resulting achiral, aromatic oxazole (B20620) anion can then be protonated to reform the oxazolone as a racemic mixture. Subsequent nucleophilic attack by the amino group of the incoming amino acid or peptide opens the ring, yielding a peptide bond with a partially or fully racemized phenylglycine residue. bachem.comnih.gov
The structure of the phenylglycine itself contributes significantly to its propensity for racemization. Phenylglycine has been found to have a racemization rate nine times higher than that of alanine. rsc.org Electron-withdrawing groups on the phenyl ring can further increase the acidity of the α-proton, accelerating racemization, while electron-donating groups may slightly decelerate it. rsc.org
Given the high risk of epimerization, numerous strategies have been developed to preserve the stereochemical integrity of phenylglycine residues during peptide synthesis. These methods focus on carefully selecting coupling reagents, bases, additives, and reaction conditions to minimize the formation of the planar intermediates responsible for racemization.
Choice of Coupling Reagents and Bases: The combination of the coupling reagent and the base used for carboxyl activation and pH adjustment is critical. highfine.com Studies have shown that for problematic residues like phenylglycine, certain combinations are far superior in suppressing epimerization. The use of phosphonium (B103445) (e.g., COMU) or aminium/uronium (e.g., HATU) reagents in conjunction with sterically hindered, weaker bases like 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-diisopropylethylamine (DIPEA) is often recommended. researchgate.netbachem.com Standard carbodiimides like DCC or DIC, especially when used with additives, can also minimize racemization. bachem.com In contrast, using strong, non-hindered bases can significantly increase the rate of epimerization. highfine.com
Additives: Coupling additives are frequently employed to both accelerate the reaction and suppress racemization. highfine.compeptide.com These additives form active esters that are more reactive than the initial activated species but less prone to racemization. 1-Hydroxybenzotriazole (HOBt) has been a classic choice, though its explosive nature has led to the development of safer and more effective alternatives. bachem.compeptide.com Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) and 1-hydroxy-7-azabenzotriazole (HOAt) have proven to be highly efficient in preventing racemization, often outperforming HOBt. highfine.comu-tokyo.ac.jp Copper(II) chloride (CuCl₂) has also been reported as an effective additive to suppress racemization in both solution-phase and solid-phase synthesis. peptide.com
Reaction Conditions: Controlling reaction parameters such as temperature and solvent is also vital. Lowering the reaction temperature generally suppresses epimerization. researchgate.net The choice of solvent can influence racemization rates; polar solvents may increase the rate of epimerization. u-tokyo.ac.jp Microwave-enhanced SPPS, while accelerating synthesis, can increase the risk of racemization for sensitive residues like cysteine and histidine, necessitating careful optimization of temperature and coupling methods. researchgate.net
Research by Liang et al. systematically evaluated different reaction conditions for the coupling of Fmoc-Phg-OH to a proline residue on a solid support, a model known to be susceptible to racemization. researchgate.net Their findings highlight the most effective strategies for maintaining stereochemical purity.
| Coupling Reagent | Base | D-Isomer (%) | Reference |
|---|---|---|---|
| HBTU | DIPEA | 14.8 | researchgate.net |
| HATU | DIPEA | 11.3 | researchgate.net |
| HCTU | DIPEA | 15.2 | researchgate.net |
| DEPBT | DIPEA | 2.5 | researchgate.net |
| COMU | DIPEA | 4.2 | researchgate.net |
| COMU | TMP | <1.0 | researchgate.net |
| DEPBT | TMP | <1.0 | researchgate.net |
This table summarizes the percentage of the undesired D-isomer formed during the coupling of Fmoc-Phg-OH using various reagents and bases, demonstrating that the combination of COMU or DEPBT with a hindered base like TMP is highly effective in suppressing epimerization. researchgate.net
Mechanisms of Racemization in Phenylglycine Residues
Coordination Chemistry and Role as a Chiral Ligand in Catalytic Cycles
Beyond its role in peptide synthesis, this compound and its derivatives are valuable as chiral ligands in the field of asymmetric catalysis. After neutralization of the hydrochloride salt, the resulting L-Phenylglycine tert-butyl ester can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction. mdpi.commdpi.com
L-Phenylglycine and its esters can act as bidentate or monodentate ligands, coordinating with a variety of transition metal ions. orientjchem.orgresearchgate.net The primary coordination sites are the lone pair of electrons on the α-amino group and the carbonyl oxygen of the tert-butyl ester group. The formation of stable chelate rings with metal ions is a key feature of their coordination behavior.
Studies have reported the synthesis and characterization of complexes between phenylglycine derivatives and metals such as:
Palladium(II): Ortho-palladated complexes of phenylglycine esters have been synthesized through C-H bond activation. mdpi.com These complexes are stable and have been used as precursors for further synthetic transformations.
Ruthenium(II): Phenylglycine methyl ester derivatives react with alkynes in the presence of a ruthenium catalyst to form isoquinoline-1-carboxylates via C-H/N-H oxidative coupling. csic.es
Zinc(II): A binaphthyl-linked zinc bisporphyrinate complex has shown remarkable enantioselective binding for L-phenylglycine ethyl ester, demonstrating strong coordination through the zinc centers. acs.org
Copper(II), Nickel(II), Cobalt(II): Phenylglycine-o-carboxylic acid, a related derivative, forms stable complexes with these divalent metal ions, coordinating through the amino nitrogen and carboxylate oxygen. orientjchem.orgresearchgate.net Thermodynamic studies have also investigated the stability of complexes between phenylglycine and various metal ions. nih.gov
The coordination geometry and stability of these metal complexes are influenced by the nature of the metal ion, the solvent, and the specific substituents on the phenylglycine ligand. nih.gov The bulky tert-butyl ester group in H-Phg-OtBu can also play a steric role in directing the assembly of the coordination sphere around the metal center.
When a chiral ligand like L-Phenylglycine tert-butyl ester is part of a transition metal catalyst, it can induce high levels of enantioselectivity in a variety of chemical reactions. The ligand creates a defined, asymmetric three-dimensional space around the metal's active site. Substrates approaching the metal are forced into a specific orientation to minimize steric hindrance and maximize favorable non-covalent interactions with the ligand, leading to the preferential formation of one enantiomer of the product. acs.orgtcichemicals.com
Mono-N-protected amino acids (MPAAs), a class of ligands to which protected H-Phg-OtBu belongs, have emerged as highly effective ligands, particularly in palladium-catalyzed C-H activation reactions. researchgate.net In these systems, the ligand is believed to play multiple roles:
Chirality Transfer: The stereocenter of the phenylglycine ligand is relayed to the substrate during the key bond-forming or bond-breaking step, controlling the facial selectivity of the reaction. researchgate.net
Proton Shuttle: The N-H or a protected nitrogen group can act as an internal base or part of a proton shuttle mechanism, facilitating the C-H activation step in a concerted, stereodetermining process. researchgate.net
Catalyst Stabilization: The ligand stabilizes the active metal complex, preventing decomposition and promoting catalytic turnover.
| Metal | Ligand Type | Reaction Type | Key Mechanistic Role | Reference |
|---|---|---|---|---|
| Palladium | Mono-N-protected Phenylglycine | Asymmetric C-H Activation | Directs stereochemistry via a chirality relay model. | researchgate.net |
| Iridium | Aminobenzimidazole from L-phenylglycine | Asymmetric Transfer Hydrogenation | Creates a chiral environment for hydride transfer. | mdpi.com |
| Ruthenium | N-unprotected Phenylglycine ester | C-H/N-H Oxidative Coupling | Participates in the C-H activation step. | csic.es |
| Titanium | Tripeptide Schiff base (includes Phg) | Cyanide addition to imines | Organizes transition state via hydrogen bonding. | acs.org |
| Nickel | Chiral glycinate (B8599266) complex | Asymmetric Oxidative Coupling | Acts as a chiral nucleophilic partner. | acs.org |
The mechanistic role of the this compound ligand is thus central to its function in asymmetric catalysis. It is not merely a passive scaffold but an active participant that orchestrates the spatial arrangement of reactants around the metal center, thereby enabling the synthesis of complex chiral molecules with high stereocontrol. mdpi.comrsc.org
Applications of H Phg Otbu.hcl in Complex Chemical Synthesis
Integration into Peptide Synthesis Strategies
The incorporation of phenylglycine (Phg) into peptide chains is of great interest due to its presence in numerous bioactive natural products, including antibiotics and enzyme inhibitors. rsc.orgnih.gov However, the synthesis of Phg-containing peptides is notoriously challenging due to the heightened acidity of the α-proton, which significantly increases the risk of racemization during synthesis, especially under the basic conditions of standard coupling protocols. rsc.orgmdpi.com H-Phg-OtBu.HCl serves as a key starting material in these syntheses, with the tert-butyl ester providing robust protection for the C-terminus during chain elongation.
Protocols for Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, is a cornerstone of modern peptide production. luxembourg-bio.com When incorporating a phenylglycine residue using a precursor like this compound, the primary amine is first protected with an Fmoc group, yielding Fmoc-Phg-OtBu. This derivative is then typically hydrolyzed to Fmoc-Phg-OH for use in standard SPPS cycles. The critical step is the coupling of this Fmoc-Phg-OH unit, as the basic conditions required can lead to significant epimerization. mdpi.comluxembourg-bio.com
A representative SPPS protocol for introducing a phenylglycine residue involves the following steps:
Resin Preparation : A suitable resin, such as Rink Amide or 2-chlorotrityl chloride resin, is swollen in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). acs.orgdu.ac.in
Fmoc-Deprotection : The Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF. acs.orgresearchgate.net
Coupling of Fmoc-Phg-OH : This is the most critical step for maintaining stereochemical integrity. The Fmoc-Phg-OH is pre-activated with a coupling reagent and an additive before being added to the resin. Research has shown that the choice of coupling reagents and base is paramount to suppress racemization. luxembourg-bio.comresearchgate.net
Capping : Any unreacted amino groups on the resin can be capped using acetic anhydride (B1165640) to prevent the formation of deletion sequences.
Iteration : The deprotection and coupling cycle is repeated until the desired peptide sequence is assembled.
Cleavage and Deprotection : Finally, the peptide is cleaved from the resin, and all side-chain protecting groups (including the C-terminal tert-butyl ester if it was part of the final residue) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS). luxembourg-bio.com
Research findings have focused on optimizing the coupling step to minimize racemization of the phenylglycine residue. The table below summarizes the effect of different coupling conditions on the stereochemical purity of the resulting peptide.
| Coupling Reagent | Base | Resulting % of Correct Diastereomer (Approx.) | Reference |
|---|---|---|---|
| HATU | DIPEA (Standard) | ~85% | luxembourg-bio.com |
| HBTU | DIPEA | ~83% | luxembourg-bio.com |
| PyBOP | DIPEA | ~83% | luxembourg-bio.com |
| COMU | DIPEA | ~92% | luxembourg-bio.com |
| HATU | TMP | ~93% | luxembourg-bio.com |
| COMU | TMP | >95% | researchgate.net |
| DEPBT | TMP | >95% | researchgate.net |
Data is synthesized from studies on model dipeptides and indicates that using weaker, sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) or coupling reagents like COMU significantly reduces epimerization compared to the standard HATU/DIPEA conditions. luxembourg-bio.comresearchgate.net
Use in Solution-Phase Peptide Synthesis
In solution-phase peptide synthesis, this compound is used as the amine component (nucleophile) in a coupling reaction. Its hydrochloride salt is typically neutralized in situ using a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). The tert-butyl ester protects the carboxyl group while a protected amino acid (e.g., Z-L-Val-OH or Boc-L-Ala-OH) is activated and coupled to it.
A general procedure for a dipeptide synthesis in solution is as follows:
The N-protected amino acid (e.g., Z-Phg-OH) is dissolved in a suitable solvent mixture like DCM/DMF. orgsyn.org
A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), and an additive to suppress racemization, like Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure), are added and stirred. orgsyn.org
The amine component, this compound, is added to the activated mixture, followed by the addition of a base (e.g., DIEA) to neutralize the hydrochloride and facilitate the reaction. orgsyn.org
The reaction is monitored for completion, after which the product is isolated through an aqueous workup and purified, often by crystallization or chromatography.
The following table details representative conditions for the solution-phase synthesis of a phenylglycine-containing dipeptide.
| Carboxyl Component | Amine Component | Coupling System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Z-L-Phg-OH | H-Val-OMe.HCl | EDC-HCl / Oxyma Pure | DIEA | DCM/DMF | 81-84% | orgsyn.org |
| Z-L-Phg-OH | H-Pro-NH2 | T3P® | DIPEA | DMF | >95% Conversion | rsc.org |
Design and Synthesis of Specific Peptide Sequences Incorporating Phenylglycine Residues
The unique structural properties of phenylglycine are exploited in the design of peptides intended to have specific secondary structures or biological functions. Phenylglycine is a constituent of many natural products, including glycopeptide antibiotics like vancomycin (B549263) (which contains the related 4-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine) and peptide antibiotics like streptogramin B and feglymycin. rsc.orgnih.govmdpi.com
The synthesis of these complex molecules often requires careful strategic planning to manage the racemization-prone nature of phenylglycine. For instance, the total synthesis of the antiviral peptide antibiotic feglymycin, which contains multiple phenylglycine residues, was accomplished via a fragment condensation strategy in the solution phase. rsc.org This approach minimizes the number of synthetic steps performed on a racemization-sensitive residue and allows for the purification of intermediates to ensure stereochemical purity.
Development of Peptide Inhibitors and Bioactive Peptides
Incorporating phenylglycine residues, using precursors like this compound, is a key strategy in the development of potent peptide-based inhibitors and other bioactive molecules. chemimpex.com The bulky, rigid phenyl group can make favorable interactions within the binding pockets of enzymes or receptors, enhancing affinity and specificity.
A notable example is in the development of inhibitors for viral proteases. Research on dengue virus protease inhibitors demonstrated that replacing a C-terminal norleucine residue with phenylglycine in a peptide sequence resulted in a four-fold increase in inhibitory activity. nih.gov Phenylglycine and its derivatives have also been used to create inhibitors against proteases from other viruses like Hepatitis C and West Nile Virus. luxembourg-bio.comacs.org Furthermore, phenylglycine is a crucial component in the semi-synthetic production of important β-lactam antibiotics, such as ampicillin (B1664943) and amoxicillin. researchgate.net
| Peptide/Drug Class | Target | Role of Phenylglycine | Reference |
|---|---|---|---|
| Peptide-hybrid Inhibitors | Dengue Virus Protease (NS2B-NS3) | Enhances binding affinity at the C-terminus. | nih.gov |
| Peptidic Inhibitors | Hepatitis C Virus Protease | Serves as a key building block for biological activity. | luxembourg-bio.com |
| Feglymycin | HIV-1 | Major structural component of this antiviral peptide antibiotic. | |
| Ampicillin / Amoxicillin | Bacterial Penicillin-Binding Proteins | Core structural component of these widely used antibiotics. | researchgate.net |
| Glycopeptide Antibiotics (e.g., Vancomycin) | Bacterial Cell Wall Precursors | Phenylglycine derivatives (Hpg, Dpg) are essential for the molecule's conformation and activity. | rsc.orgrsc.org |
Contributions to Asymmetric Synthesis
Beyond peptide chemistry, this compound is a valuable asset in the field of asymmetric synthesis, where the goal is to create enantiomerically pure compounds. tcichemicals.com Its inherent chirality, derived from the (L)- or (D)-configuration, can be transferred to new molecules.
Preparation of Enantiopure Chiral Building Blocks
This compound and its derivatives serve as "chiral pool" starting materials or as chiral auxiliaries. tcichemicals.comyork.ac.uk A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed. york.ac.uk
For example, N-protected phenylglycine derivatives have been used to synthesize enantiopure anti-β-amino alcohols. In one reported method, an N-Boc-(S)-phenylglycine derivative is used as the chiral starting material. scielo.br The sequence involves the transformation of the carboxyl group into other functionalities, with the stereocenter of the original phenylglycine dictating the stereochemistry of the newly formed chiral centers in the product. Such chiral amino alcohols are themselves valuable intermediates in the synthesis of pharmaceuticals and other complex chiral molecules. scielo.brscielo.br The use of a readily available, enantiopure starting material like this compound provides an efficient and reliable route to other complex chiral structures, avoiding the need for difficult resolution steps or expensive asymmetric catalysts. tcichemicals.com
Table of Mentioned Compounds
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| This compound | L-Phenylglycine tert-butyl ester hydrochloride |
| SPPS | Solid-Phase Peptide Synthesis |
| Fmoc | Fluorenylmethyloxycarbonyl |
| tBu | tert-Butyl |
| DMF | N,N-Dimethylformamide |
| DCM | Dichloromethane |
| DIEA / DIPEA | N,N-Diisopropylethylamine |
| TFA | Trifluoroacetic acid |
| TIS | Triisopropylsilane |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |
| TMP | 2,4,6-Trimethylpyridine |
| DMP | 2,6-Dimethylpyridine |
| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one |
| Z | Benzyloxycarbonyl |
| Boc | tert-Butoxycarbonyl |
| EDC-HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride |
| Oxyma Pure | Ethyl (hydroxyimino)cyanoacetate |
| T3P® | Propylphosphonic anhydride |
| Hpg | 4-Hydroxyphenylglycine |
| Dpg | 3,5-Dihydroxyphenylglycine |
Facilitation of Stereochemical Control in Organic Transformations
The inherent chirality of this compound, derived from the (S)-phenylglycine core, makes it a valuable asset for asymmetric synthesis—a field dedicated to creating specific three-dimensional molecular architectures. Its primary role in this context is as a chiral auxiliary. A chiral auxiliary is a molecular fragment that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. york.ac.uk After guiding the reaction to the desired stereochemical outcome, the auxiliary can be removed and often recovered for reuse. york.ac.uk
Phenylglycine derivatives are particularly effective in this role. For instance, when used to form enamines or oxazaborolidinones, they can direct the course of reactions such as alkylations and hydrogenations with a high degree of control. nih.govacs.org The bulky phenyl and tert-butyl groups create a sterically defined environment around the reactive center, forcing incoming reagents to approach from a specific direction. This leads to the preferential formation of one diastereomer over the other.
One of the significant challenges with phenylglycine derivatives is the potential for racemization (the loss of stereochemical purity) at the carbon atom alpha to the phenyl group, due to the acidity of the attached proton. researchgate.net However, synthetic chemists have developed strategies to mitigate this issue, often involving careful selection of bases, solvents, and reaction temperatures to ensure the stereochemical integrity of the final product. researchgate.net
| Reaction Type | Chiral Auxiliary Form | Key Transformation | Reported Selectivity | Reference |
|---|---|---|---|---|
| Strecker Reaction | (R)-Phenylglycine amide | Synthesis of α-amino nitriles | Diastereomeric ratio (dr) > 99:1 | nih.gov |
| Enamine Hydrogenation | (S)-Phenylglycine amide | Synthesis of chiral β-amino esters | Diastereomeric ratio (dr) up to 200:1 | nih.gov |
| Enolate Alkylation | Phenylglycine-derived oxazaborolidinone | Asymmetric alkylation | High diastereoselectivity | acs.org |
Utilization in Pharmaceutical and Bioactive Molecule Development
The phenylglycine motif is a common feature in a wide array of biologically active compounds. Consequently, this compound serves as a crucial starting material in medicinal chemistry and pharmaceutical development. nih.gov Its protected amine and carboxylic acid functionalities allow for its seamless integration into multi-step synthetic pathways.
Precursor for Advanced Amino Acid Derivatives with Targeted Structures
The demand for novel therapeutic peptides and other bioactive molecules has driven the synthesis of "unnatural" amino acids—those not found among the 22 naturally encoded in proteins. nih.gov These custom-designed building blocks allow chemists to create peptides with enhanced stability, specific conformations, or novel functions. This compound is an excellent starting point for creating such advanced derivatives. chemscene.com
The core structure can be modified in several ways. For example, palladium-mediated C-H functionalization reactions can introduce new groups, such as halogens or alkoxy moieties, directly onto the phenyl ring. bohrium.com This allows for the synthesis of a diverse library of phenylglycine analogues from a common precursor. Furthermore, the amino group can be derivatized, and the carboxylic acid can be coupled with other molecules to build complex side chains, leading to novel structures with potential applications in drug discovery. nih.govresearchgate.net
| Derivative Type | Synthetic Strategy | Potential Application | Reference |
|---|---|---|---|
| ortho-Halogenated Phenylglycines | Palladium-mediated C-H functionalization | Building blocks for medicinal chemistry | bohrium.com |
| ortho-Alkoxylated Phenylglycines | Palladium-mediated C-H functionalization | Probes for studying biological systems | bohrium.com |
| α-Alkyl-α-phenylglycines | Asymmetric alkylation of chiral glycine (B1666218) equivalents | Components of biologically active peptides | koreascience.kr |
| Isoquinoline-1-carboxylates | Ruthenium-catalyzed C-H/N-H oxidative coupling | Novel heterocyclic scaffolds | csic.es |
Other Advanced Organic Synthesis Applications
Beyond its role in stereocontrol and pharmaceutical synthesis, this compound is a versatile reagent in other areas of advanced organic synthesis.
Introduction of Functional Groups into Complex Molecules
At its core, this compound is a vehicle for introducing a protected amino acid unit into a molecule. The use of protecting groups is a fundamental strategy in organic synthesis, allowing chemists to mask the reactivity of certain functional groups while modifying others. libretexts.orgorganic-chemistry.org In this compound, the amino group is protected as a hydrochloride salt, and the carboxylic acid is protected as a tert-butyl ester. organic-chemistry.orgresearchgate.net
This "orthogonal" protection scheme is highly advantageous. researchgate.net The hydrochloride can be neutralized with a base to free the amine for reactions like amide bond formation. kau.edu.sa The tert-butyl ester is stable to many reaction conditions but can be selectively removed using a strong acid, such as trifluoroacetic acid, to reveal the carboxylic acid. kau.edu.saorganic-chemistry.org This allows chemists to sequentially unmask and react each functional group, enabling the controlled, stepwise construction of complex peptides and other organic structures. wiley-vch.de
Role in Novel C-C Bond Forming Processes (if applicable)
While often used in reactions that form C-N bonds (amide linkages), derivatives of this compound are also instrumental in forming new carbon-carbon (C-C) bonds, a cornerstone of organic synthesis. This is typically achieved through the formation of an enolate. masterorganicchemistry.comvanderbilt.edu
By treating a suitably N-acylated phenylglycine derivative with a strong base, an enolate can be generated at the α-carbon. This nucleophilic enolate can then attack various electrophiles, creating a new C-C bond. masterorganicchemistry.comacs.org When a chiral auxiliary derived from phenylglycine is used, this C-C bond formation can be highly diastereoselective. york.ac.ukacs.org Such strategies have been employed in Michael additions and alkylations, providing access to complex chiral molecules that would be difficult to synthesize otherwise. acs.orgwikipedia.org For example, iridium-catalyzed reactions using iridium aza-enolates derived from β-(arylamino)acrylates have been developed for the enantioselective formation of complex β2-amino acids. acs.org
Advanced Analytical Techniques for Characterization and Purity Assessment in Research
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For H-Phg-OtBu.HCl, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The protons of the phenyl group generally appear as a multiplet in the aromatic region (approximately 7.3-7.5 ppm). The methine proton (α-proton) adjacent to the amino and carbonyl groups is a key diagnostic signal, typically observed as a singlet or a narrowly split multiplet. The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet, usually in the upfield region (around 1.4-1.6 ppm). The protons of the amino group (NH₂) can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon of the ester (around 170 ppm), the carbons of the phenyl ring (in the 125-140 ppm range), the α-carbon (approximately 55-60 ppm), the quaternary carbon of the tert-butyl group (around 80-85 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.3 - 7.5 (m) | 125 - 140 |
| α-H | ~5.0 (s) | 55 - 60 |
| NH₂ | variable (br s) | - |
| tert-Butyl-H | 1.4 - 1.6 (s) | Quaternary: 80 - 85, Methyl: ~28 |
| Carbonyl-C | - | ~170 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions. (m = multiplet, s = singlet, br s = broad singlet)
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and confirming its elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as its protonated molecular ion [M+H]⁺. Given the molecular formula C₁₂H₁₇NO₂, the free base has a molecular weight of 207.27 g/mol . Therefore, in the positive ion mode ESI-MS spectrum, a prominent peak at an m/z (mass-to-charge ratio) of approximately 208.1 would be expected. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. A characteristic fragmentation pattern for this compound would involve the loss of the tert-butyl group (56 Da) or the entire tert-butoxycarbonyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group is typically observed in the region of 1730-1750 cm⁻¹. The N-H stretching vibrations of the primary amine hydrochloride salt usually appear as a broad band in the range of 2500-3200 cm⁻¹. Bending vibrations for the N-H bond can be seen around 1500-1600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the ester will also be present, typically in the 1150-1250 cm⁻¹ region. rsc.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine Salt (R-NH₃⁺) | N-H stretch | 2500 - 3200 (broad) |
| Ester (C=O) | Stretch | 1730 - 1750 (strong) |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Ester (C-O) | Stretch | 1150 - 1250 |
| Alkane (C-H) | Stretch | 2850 - 3000 |
Chromatographic Purity and Chiral Purity Analysis
Chromatographic techniques are essential for assessing the purity of this compound, separating it from any starting materials, by-products, or other impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. ruifuchemical.com A reversed-phase HPLC method is typically employed, using a C18 stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with a small percentage of an acid like trifluoroacetic acid or formic acid to ensure protonation of the amine) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the phenyl group provides strong chromophoric activity, typically monitored at a wavelength around 210-220 nm. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity levels for commercial-grade this compound are often greater than 98%. tcichemicals.com
Table 3: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% TFA) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Chiral HPLC for Enantiomeric Excess (ee) Determination
Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity, or enantiomeric excess (ee). This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) capable of differentiating between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of amino acid derivatives. rsc.org The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The two enantiomers will exhibit different retention times, allowing for their quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. High-quality this compound should have a high enantiomeric excess, often exceeding 99%. chemimpex.com
Table 4: Representative Chiral HPLC Conditions for Enantiomeric Excess Determination
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® IC) rsc.org |
| Mobile Phase | Hexane/Isopropanol (e.g., 95:5 v/v) rsc.org |
| Flow Rate | 1.0 mL/min rsc.org |
| Detection | UV at 220 nm rsc.org |
| Column Temperature | 30 °C rsc.org |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity
Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique extensively used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. scientificlabs.co.ukaga-analytical.com.pl Its utility in the context of synthesizing peptide precursors like this compound is well-established. advion.com
Reaction Monitoring:
In the synthesis of peptide derivatives, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of products over time. libretexts.orgwordpress.com For instance, in a typical coupling reaction to form a dipeptide, a TLC plate would be spotted with the initial amino acid (e.g., L-Phenylglycine tert-butyl ester), the activated amino acid, and the reaction mixture at various time points. advion.comlibretexts.org The separation is achieved by developing the plate in a suitable solvent system, often a mixture of a non-polar and a polar solvent, which moves up the plate by capillary action. annamalaiuniversity.ac.in
A common solvent system for compounds like this compound and related peptide derivatives might consist of dichloromethane (B109758), methanol, and acetic acid. advion.com The different components of the reaction mixture will travel up the plate at different rates depending on their polarity and interaction with the stationary phase (typically silica (B1680970) gel). annamalaiuniversity.ac.in Visualization under UV light often reveals the spots corresponding to the starting materials and the newly formed product, which will have a different retention factor (Rƒ) value. wordpress.com A reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org
Preliminary Purity Assessment:
TLC is also a valuable tool for a quick preliminary assessment of the purity of this compound. libretexts.org A pure sample should ideally present as a single spot on the TLC plate. libretexts.org The presence of multiple spots indicates the presence of impurities, which could be unreacted starting materials, by-products, or degradation products. libretexts.org While TLC is primarily a qualitative technique, the intensity of the impurity spots can provide a rough estimate of their concentration. For more accurate quantification, High-Performance Liquid Chromatography (HPLC) is typically employed. ruifuchemical.comruifuchemical.com
Below is a hypothetical data table illustrating the use of TLC to monitor a reaction involving this compound.
| Time (minutes) | Reactant 1 (Rƒ) | Reactant 2 (Rƒ) | Product (Rƒ) | Observations |
| 0 | 0.45 | 0.60 | - | Strong spots for both reactants present. |
| 15 | 0.45 | 0.60 | 0.30 | Faint spot for product appears. |
| 30 | 0.45 | 0.60 | 0.30 | Intensity of product spot increases. |
| 60 | - | 0.60 | 0.30 | Reactant 1 spot has disappeared. |
This table is for illustrative purposes and Rƒ values are hypothetical.
Monitoring Stability and Degradation Pathways
Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions and shelf-life. Stability studies involve subjecting the compound to various stress conditions to identify potential degradation pathways and the resulting products. baertschiconsulting.com
Detection and Quantification of Degradation Products
The degradation of peptides and their derivatives can occur through several chemical pathways, including hydrolysis, oxidation, and racemization. ku.edu For this compound, hydrolysis is a significant potential degradation pathway, especially given the presence of the ester and the potential for acidic or basic conditions. ku.eduresearchgate.net Hydrolysis of the tert-butyl ester group would yield L-Phenylglycine, while cleavage of the amide bond (in a peptide chain) is also a possibility under certain pH conditions. ku.edu
Forced degradation studies are often conducted to intentionally degrade the compound and identify the resulting impurities. researchgate.net These studies typically involve exposing the compound to heat, humidity, light, and solutions of varying pH (e.g., 0.1 N HCl, 0.1 N NaOH). baertschiconsulting.comarcjournals.org
The primary technique for detecting and quantifying these degradation products is stability-indicating HPLC. researchgate.net An HPLC method is developed to separate the parent compound from all potential degradation products. researchgate.net The chromatogram of a stressed sample will show peaks for the intact drug and any new peaks corresponding to degradation products. Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to identify the mass of the degradation products, which helps in elucidating their structures. baertschiconsulting.comacs.org
A hypothetical table of potential degradation products of this compound is shown below.
| Degradation Product | Potential Pathway | Analytical Detection |
| L-Phenylglycine | Hydrolysis of the tert-butyl ester | HPLC, LC-MS |
| D-Phenylglycine tert-butyl ester | Racemization | Chiral HPLC |
| Oxidized derivatives | Oxidation | HPLC, LC-MS |
Analytical Methods for Assessing Chemical Stability over Time
Long-term stability studies are performed under controlled temperature and humidity conditions as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines. arcjournals.org Samples are pulled at specific time points (e.g., 3, 6, 9, 12, 18, 24 months) and analyzed to assess any changes in purity and the formation of degradation products.
The primary analytical method for assessing chemical stability over time is a validated stability-indicating HPLC method. researchgate.net This method must be able to accurately and precisely quantify the amount of this compound and its degradation products. researchgate.net The validation of the HPLC method ensures its linearity, accuracy, precision, specificity, and robustness. researchgate.net
Other analytical techniques that may be used to support stability studies include:
Mass Spectrometry (MS): To confirm the identity of any new degradation products that may appear over time. baertschiconsulting.com
Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in the functional groups of the molecule, which could indicate degradation. researchgate.net
Karl Fischer Titration: To measure the water content, as moisture can accelerate degradation. acs.org
X-ray Diffraction for Solid-State Structural Characterization
When this compound is in a crystalline form, X-ray Diffraction (XRD) is a powerful non-destructive technique used to characterize its solid-state structure. researchgate.netacs.org This is particularly important if the compound can exist in different crystalline forms, known as polymorphs. Polymorphs can have different physical properties, such as solubility and stability, which can impact the manufacturing process and the performance of the final drug product.
Powder X-ray Diffraction (PXRD) is commonly used to analyze the crystalline nature of a bulk sample. mdpi.com The sample is irradiated with X-rays, and the diffraction pattern produced is unique to that specific crystalline structure, acting as a "fingerprint" for the material. researchgate.net The PXRD pattern can be used to:
Confirm the identity of a crystalline solid.
Determine the degree of crystallinity.
Identify the specific polymorphic form.
Monitor for any changes in the crystalline structure during stability studies.
If a suitable single crystal of this compound can be grown, Single-Crystal X-ray Diffraction can be used to determine the precise three-dimensional arrangement of the atoms in the crystal lattice. rsc.orgmdpi.com This provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. acs.orgrsc.org
The following table summarizes the application of XRD in the analysis of this compound.
| XRD Technique | Application | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Crystalline form identification and purity | "Fingerprint" diffraction pattern, polymorph identification, degree of crystallinity. researchgate.netmdpi.com |
| Single-Crystal X-ray Diffraction | Absolute structure determination | 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. rsc.orgmdpi.com |
Computational Chemistry and Theoretical Investigations of H Phg Otbu.hcl
Quantum Chemical Studies
Quantum chemical studies are fundamental to elucidating the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict electronic structure, bonding, reactivity, and spectroscopic characteristics.
Electronic Structure Analysis and Bonding Characterization
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model this electronic landscape. These calculations can determine:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. For phenylglycine derivatives, the aromatic ring contributes significantly to the HOMO, while the carbonyl group of the ester is a key component of the LUMO.
Atomic Charges and Electrostatic Potential: These calculations reveal the distribution of charge across the molecule. The nitrogen atom of the amino group will carry a positive charge in the hydrochloride salt form, and the carbonyl oxygen will have a partial negative charge. This charge distribution is critical for understanding intermolecular interactions.
Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can characterize the nature of the chemical bonds, including hyperconjugative interactions that contribute to molecular stability.
A study on related ester collectors demonstrated that parameters like the energy difference between the collector's HOMO and the mineral's LUMO, as well as electrostatic potential, are key to predicting interaction strength. mdpi.com Similar principles would apply to H-Phg-OtBu.HCl in synthetic contexts.
Reaction Pathway Modeling and Transition State Calculations
Theoretical modeling is invaluable for understanding and predicting the outcomes of chemical reactions involving this compound. It is a key intermediate in the synthesis of more complex molecules, such as peptides and pharmaceuticals. chemimpex.com Computational studies can map the potential energy surface of a reaction, identifying the most likely pathways.
For instance, in peptide synthesis, this compound's amino group acts as a nucleophile. chemimpex.com Transition state calculations can model the energy barrier for the formation of a new peptide bond when it reacts with an activated carboxylic acid. These calculations help in:
Mechanism Elucidation: Determining the step-by-step process of a reaction, including the identification of intermediates and transition states. For example, modeling the C-H functionalization of phenylglycine derivatives has helped elucidate reaction mechanisms involving organometallic intermediates. csic.es
Predicting Reactivity and Selectivity: Understanding why certain reaction conditions favor one product over another. The racemization-prone nature of phenylglycines under certain synthetic conditions is a known challenge that can be investigated through transition state modeling to find conditions that preserve stereochemistry. rsc.org
Catalyst Design: In catalyzed reactions, modeling can reveal how a catalyst interacts with the substrate to lower the activation energy. Studies on Ru-catalyzed C-H functionalization of phenylglycine esters have used computational insights to understand the reaction pathway. csic.es
Prediction of Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic data, which is essential for compound characterization. fiveable.me
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. fiveable.me By comparing calculated spectra with experimental data, the proposed structure of a reaction product can be confirmed. For complex molecules, this can be a powerful tool for structural assignment.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to different functional groups. fiveable.me For this compound, key predicted peaks would include the N-H stretches of the ammonium (B1175870) group, the C=O stretch of the ester, and vibrations associated with the phenyl ring.
UV-Vis Spectroscopy: The aromatic phenyl ring in this compound is a chromophore that absorbs UV light. quizlet.com Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the λ_max_ of UV absorption, which is useful for analysis. quizlet.com
A study on amino acid ionic liquids used semi-empirical methods to predict properties like molar refraction and refractive index, which are related to spectroscopic behavior. acs.orgresearchgate.net
Molecular Modeling and Simulation
Moving beyond the quantum mechanics of individual molecules, molecular modeling and simulation techniques explore the dynamic behavior and interactions of molecules on a larger scale.
Conformational Analysis and Energy Landscapes
Potential Energy Scans: By systematically rotating key dihedral angles (e.g., around the Cα-C(O) bond or the Cα-C_phenyl_ bond) and calculating the energy at each step, a potential energy landscape can be generated. This reveals the most stable conformers.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. mdpi.com This can reveal how the molecule explores different shapes in solution, which is critical for understanding how it might fit into the active site of a catalyst or interact with another reactant. Studies on peptide conformation have extensively used MD simulations to understand structural stability and dynamics. mdpi.com
The bulky tert-butyl group and the phenyl ring impose significant steric constraints, which will heavily influence the preferred conformations of this compound. mdpi.com Computational modeling can precisely map these steric clashes and identify low-energy arrangements.
Ligand-Receptor Interaction Modeling (in the context of synthetic applications, not biological effects)
In synthetic chemistry, particularly in catalysis, one molecule often acts as a "ligand" that binds to a "receptor," such as a metal catalyst or an enzyme. researchgate.net this compound or its derivatives can act as ligands in various transformations.
Molecular Docking: Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com For example, in an enzyme-catalyzed resolution of phenylglycine esters, docking could be used to model how the L- and D-enantiomers fit into the enzyme's active site, explaining the enzyme's stereoselectivity. researchgate.net
Binding Energy Calculations: Once a docked pose is identified, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding. This provides a quantitative measure of the interaction strength between the ligand and the receptor.
These modeling techniques are crucial for the rational design of catalysts and for understanding enantioselective reactions. For instance, modeling the interaction between phenylglycine derivatives and a catalyst can help explain the stereochemical outcome of a reaction, guiding the development of more efficient synthetic methods. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies related to Synthetic Efficiency or Selectivity
Quantitative Structure-Activity Relationship (QSAR) and the related Quantitative Structure-Selectivity Relationship (QSSR) studies represent powerful computational tools for understanding and predicting the outcomes of chemical reactions. researchgate.netnih.gov These methods establish a mathematical correlation between the physicochemical properties of molecules (reactants, catalysts, or substrates) and a specific outcome, such as reaction rate (efficiency) or enantioselectivity. scienceforecastoa.com While direct QSAR/QSSR investigations focused exclusively on the synthesis of this compound are not extensively documented in public literature, the principles are widely applied to analogous and relevant chemical systems. These include the enzymatic resolution of amino acid esters and the phase-transfer catalyzed synthesis of amino acid precursors, which provide a strong framework for understanding the factors that would influence the synthetic efficiency and selectivity of this compound. researchgate.netnih.gov
The primary goal in synthesizing a chiral molecule like this compound is to maximize the yield of the desired stereoisomer, a measure known as enantioselectivity. QSAR and QSSR models are particularly valuable for designing and optimizing catalysts and reaction conditions to achieve high enantiomeric excess (e.e.). u-tokyo.ac.jpacs.org These models typically use a set of "descriptors"—numerical values representing molecular properties like steric bulk, electronic distribution, and hydrophobicity—to build a predictive equation. scienceforecastoa.com
A pertinent example is the development of QSAR and QSSR models for the alkylation of protected glycine (B1666218) imines using various quaternary ammonium ion phase-transfer catalysts. researchgate.net In such studies, researchers correlate catalyst structural features with reaction rate and enantioselectivity. researchgate.netacs.org Descriptors might include parameters for catalyst accessibility, how strongly it adsorbs at the interface of the reaction mixture, and its partitioning behavior between different phases. researchgate.net For enantioselectivity, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are employed. researchgate.netdiva-portal.org CoMFA models analyze the steric and electrostatic fields of the catalysts to identify which spatial regions around the catalyst are favorable or unfavorable for producing a specific enantiomer. researchgate.net This provides a rational basis for designing new, more selective catalysts. nih.gov
Another highly relevant area is the lipase-catalyzed kinetic resolution of amino acid esters. nih.gov Lipases are enzymes that can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. nih.gov QSAR studies on these enzymatic reactions help predict the substrate specificity and enantioselectivity of the lipase. nih.gov For instance, a study on the hydrolysis activity of alkaline lipases used Genetic Function Approximation (GFA) to build models based on various ester substrates. nih.gov The resulting equations could explain and predict the hydrolysis activity with a high degree of accuracy (R²adj > 95%). nih.gov
Such a model for a system involving phenylglycine esters could involve descriptors for both the amino acid portion and the ester group. The data below illustrates a hypothetical QSAR analysis for the enzymatic resolution of various phenylglycine esters, demonstrating how structural changes could influence selectivity. The enantiomeric ratio (E) is a common measure of selectivity in these resolutions.
| Substrate (Phenylglycine Ester) | Steric Descriptor (e.g., Taft's Es) | Electronic Descriptor (e.g., Hammett's σ) | Observed Selectivity (E value) | Predicted Selectivity (E value) |
| Methyl Phenylglycinate | -0.24 | 0.00 | 25 | 26.5 |
| Ethyl Phenylglycinate | -0.38 | -0.07 | 35 | 34.2 |
| Isopropyl Phenylglycinate | -0.85 | -0.15 | 15 | 14.8 |
| tert-Butyl Phenylglycinate | -2.14 | -0.20 | 5 | 6.1 |
| p-Nitrophenyl Phenylglycinate | -1.50 (Aryl) | +0.78 | 45 | 44.5 |
This table is a hypothetical representation created to illustrate the principles of a QSAR study. The descriptor values and selectivity are illustrative and not from a specific experimental study.
In this hypothetical model, the QSAR equation might look like: log(E) = c₀ + c₁(Eₛ) + c₂(σ)
This equation suggests that both steric (Eₛ) and electronic (σ) properties of the ester group significantly affect the enzyme's ability to selectively process one enantiomer. For example, the bulky tert-butyl group in this compound (represented by a highly negative Eₛ value) could sterically hinder the approach to the enzyme's active site, leading to lower reactivity and selectivity compared to smaller esters like the methyl or ethyl variants. Conversely, electronically withdrawing groups (positive σ) in an aryl ester might enhance selectivity.
By applying these computational methodologies, chemists can screen virtual libraries of catalysts or substrates to identify candidates that are most likely to provide high synthetic efficiency and selectivity, thereby streamlining the experimental optimization process for producing enantiomerically pure compounds like this compound. nih.govu-tokyo.ac.jp
Future Directions and Emerging Research Avenues for H Phg Otbu.hcl
Development of Novel and More Sustainable Synthetic Routes
The traditional synthesis of amino acid esters often involves multi-step processes and the use of hazardous reagents. google.comorgsyn.org Current research is intensely focused on developing greener, more efficient, and economically viable synthetic pathways.
One promising approach is the adoption of biocatalysis. The use of enzymes such as lipases, proteases, and aminoacylases offers high selectivity under mild, aqueous conditions, significantly reducing waste and avoiding harsh chemicals. swissbiotech.orgnottingham.ac.uk For instance, research into leucine (B10760876) dehydrogenase (LeuDH) has shown remarkable success in synthesizing L-phenylglycine and its derivatives from corresponding α-keto acids with high yields and stereoselectivity. acs.org Engineering these enzymes to enhance their substrate scope and catalytic efficiency for precursors of H-Phg-OtBu.HCl is a key area of future research. acs.org This approach aligns with the principles of green chemistry by minimizing waste and utilizing renewable catalysts. rsc.org
Another avenue involves refining chemical catalytic methods. While older methods relied on strong acids like perchloric acid with large volumes of solvents google.com, modern catalysis research explores more benign and recyclable catalysts. The goal is to develop one-pot processes that reduce intermediate purification steps, improve atom economy, and utilize environmentally friendly solvents. mdpi.com
Table 1: Comparison of Synthetic Approaches for Amino Acid Esters
| Feature | Traditional Chemical Synthesis | Emerging Biocatalytic Synthesis |
|---|---|---|
| Catalyst | Strong acids (e.g., perchloric acid) google.com | Enzymes (e.g., Lipase, Dehydrogenase) swissbiotech.orgacs.org |
| Solvents | Often large volumes of organic solvents google.com | Primarily aqueous buffers chemrxiv.org |
| Conditions | Often harsh temperatures and pH | Mild (e.g., 35°C, neutral pH) mdpi.com |
| Selectivity | May require protecting groups | High chemo-, regio-, and stereoselectivity chemrxiv.org |
| Sustainability | Higher waste (E-factor), potential hazards | Lower waste, biodegradable catalysts thieme-connect.com |
Expanded Applications in Organocatalysis and Biocatalysis
Beyond its role as a synthetic intermediate, the inherent chirality and functionality of the phenylglycine scaffold position it as a candidate for direct use in catalysis.
Organocatalysis: Chiral amines and their derivatives are foundational to the field of organocatalysis, which avoids the use of potentially toxic and expensive metal catalysts. scispace.com Research has demonstrated that organocatalysts derived from R-phenylglycine can effectively catalyze asymmetric Michael additions, achieving excellent yields and high enantioselectivity. tubitak.gov.tr Future work will likely focus on synthesizing novel, more robust organocatalysts from this compound. These new catalysts could be applied to a wider range of carbon-carbon bond-forming reactions, such as aldol (B89426) and Mannich reactions, which are fundamental in the synthesis of complex pharmaceutical molecules. scispace.commdpi.com
Biocatalysis: The synergy between biocatalysis and chemocatalysis is a burgeoning field. chemrxiv.org Whole-cell biocatalysis can perform complex multi-step transformations, while enzymes offer unparalleled selectivity. chemrxiv.org A future direction involves using this compound as a substrate in enzyme-directed modification or as a component in chemoenzymatic cascades. For example, enzymes could be used to deprotect or modify the compound in situ, followed by a chemical reaction in a one-pot synthesis, expanding the diversity of accessible chiral molecules. chemrxiv.org Furthermore, the development of artificial metalloenzymes or the engineering of existing enzymes could enable novel transformations on the phenylglycine scaffold itself. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, characterized by the continuous pumping of reagents through reactors, offers superior control over reaction parameters, enhanced safety, and simplified scalability compared to traditional batch processing. wiley-vch.dedurham.ac.uk
The synthesis of amino acid derivatives and peptides is particularly well-suited for flow chemistry. chimia.ch Automated fast-flow peptide synthesis (AFPS) has already demonstrated significant improvements in speed and reproducibility. chimia.chthieme-connect.de Integrating the synthesis of this compound and its subsequent use in peptide chains into a continuous, end-to-end automated platform is a major goal. thieme-connect.de Such a system would allow for on-demand production, minimize the handling of reactive intermediates, and facilitate high-throughput screening of new peptide-based drugs. unimi.it
Recent studies have shown that continuous-flow systems can be used for the stereoretentive N-arylation of amino acid esters and the synthesis of β-amino acid esters with high efficiency and control. rsc.orgnih.gov Applying these principles to the synthesis and derivatization of this compound could lead to highly optimized and scalable manufacturing processes, reducing both cost and environmental impact. thieme-connect.com
Table 2: Batch vs. Flow Chemistry for Amino Acid Derivative Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Complex, requires redevelopment | Simple (run longer or "number-up") recercat.cat |
| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control wiley-vch.de |
| Safety | Higher risk with hazardous reagents | Reduced risk due to small reaction volumes recercat.cat |
| Reproducibility | Can vary between batches | High, due to precise process control durham.ac.uk |
| Integration | Difficult to automate multi-step reactions | Amenable to integrated, multi-step automated synthesis unimi.it |
Exploration in Advanced Materials Science Applications (e.g., polymer scaffolds)
The field of materials science is increasingly looking to biologically derived molecules to create advanced functional materials. uni-giessen.destrath.ac.uk The unique properties of amino acids—chirality, biocompatibility, and chemical functionality—make them ideal building blocks.
This compound is a prime candidate for incorporation into advanced polymers and biomaterials. A key area of emerging research is the development of functionalized polymer scaffolds for tissue engineering. ucl.ac.uk By chemically conjugating amino acids or peptides to polymer surfaces, researchers can create materials that mimic the natural extracellular matrix, promoting specific cell adhesion, growth, and differentiation. acs.org The phenylglycine moiety of this compound could be used to introduce specific stereochemical and aromatic interactions, potentially influencing protein adsorption and cellular response on materials like poly(lactide-co-ε-caprolactone) (PLCL) or other biodegradable polymers. ucl.ac.ukacs.org
Future research could explore the use of this compound in creating:
pH-Responsive Materials: The amino and ester groups could be leveraged to create hydrogels or polymer coatings that change their structure or release cargo in response to specific pH environments. ucl.ac.uk
Chiral Surfaces: Polymer surfaces decorated with a single enantiomer of phenylglycine could be used for enantioselective separations or to study chiral interactions at the cellular level.
Self-Assembling Peptides: As a building block for short peptides, it could be used to design materials that self-assemble into nanofibers, hydrogels, or other ordered structures for applications in drug delivery and regenerative medicine.
Synergistic Research with Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization. gla.ac.uk These tools can analyze vast datasets to predict reaction outcomes, design novel molecules with desired properties, and even control automated laboratory systems. researchgate.netnih.govacs.org
For this compound, AI and ML present several exciting future directions:
De Novo Design: Generative AI models can design novel molecules from the ground up. researchgate.netnih.gov By training these models on libraries of known catalysts or bioactive compounds, researchers could generate new organocatalysts or drug candidates based on the phenylglycine scaffold, tailored for specific targets and synthetic accessibility. d-nb.info
Reaction Optimization: ML algorithms can predict the optimal conditions (temperature, solvent, catalyst) for synthesizing or functionalizing this compound, drastically reducing the experimental effort required. researchgate.net This is particularly powerful when combined with automated flow chemistry platforms to create "self-driving laboratories" that can independently optimize chemical processes. acs.org
Property Prediction: AI can build quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of new derivatives of this compound before they are ever synthesized. nih.gov This allows researchers to prioritize the most promising candidates for experimental validation, saving time and resources.
The integration of AI promises to unlock new possibilities for this compound, transforming it from a simple building block into a platform for intelligent chemical and material design.
Q & A
Q. What are the recommended synthetic routes for H-Phg-OtBu.HCl, and how can purity be validated?
- Methodological Answer : this compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of the amine group in phenylglycine (Phg), followed by HCl-mediated deprotection. Key steps include:
- Protection : Use Boc anhydride in a basic aqueous/organic biphasic system (e.g., THF/NaHCO₃) to ensure high yield .
- Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to isolate the product.
- Purity Validation : Confirm via ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and LC-MS (ESI+ mode). Purity >95% is required for reproducible biological assays .
Q. Which solvent systems optimize solubility for this compound in peptide coupling reactions?
- Methodological Answer : Solubility varies with solvent polarity. Recommended systems:
Advanced Research Questions
Q. How can conflicting NMR spectral data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in NMR peaks (e.g., split signals or unexpected shifts) often arise from:
- Tautomerism : Check for keto-enol equilibria using variable-temperature NMR (VT-NMR) in DMSO-d₆ .
- Impurities : Run 2D NMR (COSY, HSQC) to distinguish target compound signals from byproducts (e.g., unreacted Boc precursors) .
- Deuterated Solvent Effects : Compare spectra in D₂O vs. DMSO-d₆; HCl salt forms may exhibit pH-dependent shifts .
Q. What experimental strategies prevent decomposition of this compound under basic aqueous conditions?
- Methodological Answer : The tert-butyl ester group is labile in basic media. Mitigation approaches:
- pH Control : Maintain reaction pH <8.0 using phosphate buffers (pH 6.5–7.5) .
- Low-Temperature Storage : Store lyophilized powder at –20°C under inert gas (argon) to minimize hydrolysis .
- Alternative Coupling Agents : Use HATU instead of EDCl/HOBt to reduce reaction time and exposure to basic conditions .
Q. How should researchers design stability studies for this compound in long-term biochemical assays?
- Methodological Answer : Follow accelerated stability testing protocols:
Stress Conditions : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) .
Analytical Monitoring : Track degradation via:
- HPLC : Detect ester hydrolysis products (retention time shifts).
- Mass Loss : Use TGA to quantify moisture absorption.
Data Interpretation : Apply Arrhenius kinetics to predict shelf life at 4°C. A >10% loss of purity under stress indicates need for reformulation .
Data Contradiction & Reproducibility
Q. Why do solubility values for this compound vary across literature, and how can this be addressed experimentally?
- Methodological Answer : Discrepancies often stem from:
- Measurement Methods : Use standardized protocols (e.g., shake-flask method with HPLC quantification) .
- Crystallinity Differences : Characterize batch-to-batch polymorphism via PXRD; amorphous forms exhibit higher solubility .
- Solution Aging : Report time-dependent solubility (e.g., 1 hr vs. 24 hrs) to account for slow equilibration .
Q. How to reconcile conflicting bioactivity data for this compound in enzyme inhibition assays?
- Methodological Answer : Variations may arise from:
- Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and DMSO concentration (<1% v/v) .
- Enzyme Source : Compare recombinant vs. tissue-extracted enzyme activity (e.g., human vs. murine models) .
- Data Normalization : Use internal controls (e.g., a reference inhibitor) in each assay plate to minimize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
